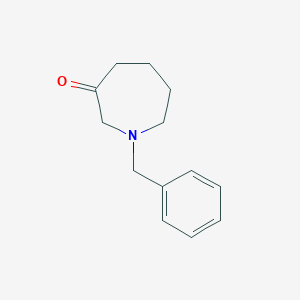

1-Benzylazepan-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylazepan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWZSFXXGQVVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569152 | |

| Record name | 1-Benzylazepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146407-32-1 | |

| Record name | 1-Benzylazepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzylazepan-3-one

Introduction

1-Benzylazepan-3-one (CAS No. 146407-32-1) is a synthetically valuable heterocyclic ketone. It features a seven-membered azepane ring N-substituted with a benzyl group and a carbonyl functional group at the 3-position. This unique structural arrangement makes it a versatile building block in medicinal chemistry and drug discovery. The azepane scaffold is a key feature in a variety of biologically active molecules, and the presence of the benzyl protecting group and the ketone handle allows for extensive chemical modification to explore chemical space.[1][2]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis strategy with mechanistic insights, expected spectroscopic characteristics, and key applications for researchers in pharmaceutical and chemical development.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This data is essential for planning reactions, purification, and for safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 146407-32-1 | [3] |

| Molecular Formula | C₁₃H₁₇NO | [3] |

| Molecular Weight | 203.28 g/mol | [3] |

| Physical State | Liquid | N/A |

| Boiling Point | 312.6 °C at 760 mmHg | N/A |

| Storage | Store at 2-8°C, keep dry | N/A |

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved via a two-step process starting from a linear diester. The strategy involves an intramolecular cyclization to form the core azepane ring, followed by a decarboxylation to yield the target ketone.

Step 1: Dieckmann Condensation to form Ethyl 1-benzyl-3-oxoazepane-4-carboxylate

The foundational azepane ring is constructed using an intramolecular Claisen condensation, known as the Dieckmann Condensation.[4][5] This reaction cyclizes a diester, ethyl 5-[benzyl(2-ethoxy-2-oxoethyl)amino]pentanoate, using a strong base like sodium ethoxide to form the cyclic β-keto ester.[6][7]

Reaction Mechanism: Dieckmann Condensation

The mechanism involves the deprotonation of the α-carbon of one ester group to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester.[8]

Caption: Synthesis of the β-keto ester precursor.

Step 2: Decarboxylation to this compound

The β-keto ester intermediate is then converted to the final ketone product through saponification and decarboxylation. This is typically achieved by heating the ester in the presence of an aqueous acid, such as sulfuric acid.[7] The acidic conditions first hydrolyze the ester to a carboxylic acid, which, being at a β-position to the ketone, is thermally unstable and readily loses CO₂ upon heating to yield this compound.

Detailed Experimental Protocol (Exemplary)

-

Step 1: Cyclization: To a refluxing solution of toluene under a nitrogen atmosphere, a 21% sodium ethoxide solution in ethanol is added. A solution of ethyl 5-[benzyl(2-ethoxy-2-oxoethyl)amino]pentanoate in toluene is then added dropwise.[7] The reaction is refluxed, often with a Dean-Stark trap to remove ethanol, until completion (monitored by TLC). After cooling, the reaction is quenched with a mild acid (e.g., aqueous HCl) and the organic layer is separated, washed, dried, and concentrated to yield the crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate.[7]

-

Step 2: Decarboxylation: The crude β-keto ester is dissolved in ethanol, and a 75% aqueous sulfuric acid solution is added.[7] The mixture is heated to 120°C for several hours.[7] Upon completion, the reaction is cooled, neutralized with a base (e.g., NaOH solution), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to afford pure this compound.

Caption: Overall synthesis workflow for this compound.

Spectroscopic Characterization

While raw spectra are best obtained directly from a supplier, the expected spectroscopic data for this compound can be predicted based on its structure. This theoretical analysis is crucial for confirming the identity and purity of the synthesized compound. Spectroscopic data for this compound is available from chemical suppliers.[9]

| Spectroscopy | Expected Signals / Features |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).~3.6 ppm: Singlet, 2H (benzylic -CH₂- protons).~2.5-3.0 ppm: Multiplets, 6H (protons alpha to nitrogen and alpha to the carbonyl: -N-CH₂- and -C(=O)-CH₂-).~1.8-2.2 ppm: Multiplets, 4H (remaining aliphatic protons on the azepane ring). |

| ¹³C NMR | ~208-212 ppm: Carbonyl carbon (C=O).~138 ppm: Quaternary aromatic carbon (benzyl ipso-C).~127-129 ppm: Aromatic CH carbons.~60-65 ppm: Benzylic carbon (-CH₂-Ph).~40-55 ppm: Aliphatic carbons adjacent to nitrogen and the carbonyl group.~25-35 ppm: Remaining aliphatic ring carbons. |

| IR Spectroscopy | ~1710-1725 cm⁻¹: Strong, sharp absorption characteristic of a saturated ketone (C=O stretch).~2900-3000 cm⁻¹: C-H stretching of aliphatic groups.~3030 cm⁻¹: C-H stretching of aromatic groups.~1600, 1495, 1450 cm⁻¹: C=C stretching absorptions for the aromatic ring. |

| Mass Spectrometry | [M]+: Expected molecular ion peak at m/z = 203.Key Fragment: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). |

Applications in Research and Development

This compound is a strategic intermediate in the synthesis of more complex molecules with significant therapeutic potential. Its utility stems from the azepane core, a privileged scaffold in medicinal chemistry, and the reactive ketone functionality.

Synthesis of Chiral Alcohols and Amines

The ketone group can be readily reduced to a hydroxyl group, creating a chiral center. This transformation is of high value for producing enantiomerically pure pharmaceutical intermediates.

-

Enzymatic Reduction: Ketoreductases can be used for the stereoselective reduction of this compound to produce either the (S)- or (R)-1-benzylazepan-3-ol.[9] These chiral alcohols are key building blocks for a wide range of drugs.

Precursor for Kinase Inhibitors

The azepane scaffold is utilized in the design of kinase inhibitors, which are a major class of anticancer and anti-inflammatory drugs.

-

Rho Kinase (ROCK) Inhibitors: this compound is a documented starting material in the synthesis of compounds designed as Rho kinase inhibitors.[7] These inhibitors have therapeutic potential in treating conditions like hypertension, glaucoma, and certain cancers.[6]

Elaboration into Substituted Azepanes

The ketone provides a reactive site for introducing further diversity into the azepane scaffold.

-

Horner-Wadsworth-Emmons Reaction: The ketone can undergo olefination reactions to introduce carbon-carbon double bonds, which can then be further functionalized. For example, reaction with triethyl phosphonoacetate yields ethyl (1-benzylazepan-3-ylidene)acetate, an α,β-unsaturated ester ready for subsequent modifications.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a non-commercial, high-value intermediate whose strategic importance lies in its versatile structure. The combination of the N-benzyl protected azepane ring and a reactive ketone at the 3-position provides a robust platform for the synthesis of complex, biologically active molecules. Its documented use in the preparation of precursors for kinase inhibitors and chiral alcohols underscores its significance for professionals in drug discovery and development. The synthetic route, involving a classical Dieckmann condensation followed by decarboxylation, is a reliable method for accessing this important scaffold.

References

- European Patent Office. (2002). Rho KINASE INHIBITORS - EP 1403255 A1.

- Google Patents. (n.d.). EP1403255A1 - Rho KINASE INHIBITORS.

- ACS Publications. (2023). Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups.

- Chemistry LibreTexts. (2023). Dieckmann Condensation.

- Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization.

- The Organic Chemistry Tutor. (2018).

- Google Patents. (n.d.). US7867999B1 - Amino-substituted pyridines and derivatives.

- National Center for Biotechnology Information. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed Central. [Link]

- Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- ResearchGate. (n.d.). Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities.

- ACS Publications. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

Sources

- 1. US7855211B2 - Protein kinase inhibitors - Google Patents [patents.google.com]

- 2. 1-BENZYL-3-OXOAZEPANE | 146407-32-1 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP1403255A1 - Rho KINASE INHIBITORS - Google Patents [patents.google.com]

- 7. fiveable.me [fiveable.me]

- 8. pubs.acs.org [pubs.acs.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Multi-technique Spectroscopic Approach to the Structural Elucidation of 1-Benzylazepan-3-one

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 1-Benzylazepan-3-one, a key heterocyclic scaffold in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the synergistic interplay of modern spectroscopic techniques. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system for the unambiguous confirmation of the target molecule's structure. This guide emphasizes the foundational logic of spectral interpretation, reinforced with detailed protocols, data tables, and structural diagrams to provide a field-proven framework for molecular characterization.

Introduction: The Significance of the Azepane Scaffold

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its conformational flexibility allows it to present substituents in diverse three-dimensional orientations, making it an attractive template for designing ligands that can interact with complex biological targets. This compound, in particular, serves as a versatile synthetic intermediate. The benzyl group provides a stable, yet readily cleavable, protecting group for the nitrogen, while the ketone at the 3-position offers a reactive handle for a wide array of chemical modifications.

Given its importance, the unequivocal confirmation of its structure is a critical first step in any research or development pipeline. This guide outlines the logical workflow for its elucidation, demonstrating how a composite of analytical data builds an unshakeable structural hypothesis.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before delving into complex spectroscopic analysis, the elemental composition must be established. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

-

Core Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Causality: ESI is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[1] A high-resolution analyzer can measure the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of a unique elemental formula.

For this compound, the expected molecular formula is C₁₃H₁₇NO . The calculated exact mass is 203.1310. An experimental HRMS value of, for example, 203.1312 for the [M+H]⁺ ion would confidently confirm this composition.

From the molecular formula, we calculate the Degree of Unsaturation (DoU) , which provides the first clue to the molecule's macro-structure (rings and π-bonds).

-

Formula: DoU = C - (H/2) + (N/2) + 1

-

Calculation: DoU = 13 - (17/2) + (1/2) + 1 = 13 - 8.5 + 0.5 + 1 = 6

These six degrees of unsaturation are perfectly accounted for by:

-

One Benzene Ring: 4 degrees (one ring and three π-bonds)

-

One Carbonyl Group (C=O): 1 degree (one π-bond)

-

One Azepane Ring: 1 degree (one ring)

This initial calculation immediately validates the proposed core structure of a benzylated, cyclic ketone.

Spectroscopic Pillar I: Infrared (IR) Spectroscopy - Functional Group Identification

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[2][3] It works on the principle that covalent bonds absorb infrared radiation at specific frequencies, causing them to vibrate.[2]

-

The Diagnostic Insight: The primary utility of IR in this context is the unambiguous confirmation of the ketone functional group. The C=O bond in a saturated cyclic ketone produces a strong, sharp absorption band that is difficult to misinterpret.[2][4]

Table 1: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity | Significance |

| ~3060-3030 | C-H (sp²) | Stretch | Medium-Weak | Confirms the presence of aromatic (benzyl) protons. |

| ~2950-2850 | C-H (sp³) | Stretch | Medium-Strong | Confirms the presence of aliphatic (azepane ring) protons.[5] |

| ~1715 | C=O | Stretch | Strong | Definitive evidence of a saturated ketone carbonyl group. [4] |

| ~1600, ~1495, ~1450 | C=C | Stretch | Medium-Weak | Characteristic absorptions for the benzene ring. |

| ~1120 | C-N | Stretch | Medium | Indicates the presence of the amine functionality within the ring. |

The presence of the intense peak around 1715 cm⁻¹ is the key takeaway, solidifying the "3-one" aspect of the molecular name.

Spectroscopic Pillar II: Mass Spectrometry (MS) - Molecular Weight and Structural Fragmentation

While HRMS gives the molecular formula, standard electron ionization (EI) mass spectrometry provides structural information through fragmentation analysis. The molecule is ionized and breaks apart in a predictable manner, with the resulting fragments providing a roadmap to the original structure.[6]

-

The Diagnostic Insight: For N-benzyl compounds, fragmentation is dominated by the formation of the highly stable benzyl or tropylium cation. This provides a powerful "fingerprint" for the N-benzyl moiety.

Molecular Ion Peak (M⁺•): The parent peak will appear at an m/z corresponding to the molecular weight, 203.

Key Fragmentation Pathways:

-

Benzylic Cleavage (α-cleavage to Nitrogen): This is the most favorable fragmentation. The bond between the benzylic carbon and the nitrogen cleaves, leading to the formation of a resonance-stabilized benzyl cation. This fragment is often the most abundant peak in the spectrum (the base peak).

-

Alpha-Cleavage to Carbonyl: Cleavage of the C-C bonds adjacent to the carbonyl group is also a characteristic fragmentation pattern for ketones.[6][7]

Caption: Primary fragmentation pathways for this compound in EI-MS.

Table 2: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula of Ion | Significance |

| 203 | Molecular Ion | [C₁₃H₁₇NO]⁺• | Confirms the molecular weight of the compound. |

| 91 | Benzyl/Tropylium Cation | [C₇H₇]⁺ | Definitive evidence for the benzyl group. This is typically the base peak. [8] |

| 112 | Azepan-3-one Radical | [C₆H₁₀NO]• | Result of losing the benzyl radical. |

| 174 | Acylium Ion | [C₁₁H₁₂NO]⁺ | Result of α-cleavage at the C3-C4 bond with loss of an ethyl radical. |

The observation of a dominant peak at m/z 91 is the most crucial piece of evidence from the MS data, confirming the molecule is, in fact, N-benzyl substituted.

Spectroscopic Pillar III: Nuclear Magnetic Resonance (NMR) - The Definitive Structure

NMR spectroscopy provides the complete and unambiguous carbon-hydrogen framework of the molecule.[9][10] Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, every atom can be placed in its correct position relative to its neighbors.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum maps the chemical environment, number, and connectivity of all protons in the molecule.

-

The Diagnostic Insight: The spectrum can be logically divided into three regions: the aromatic region (benzyl protons), the benzylic singlet, and the complex aliphatic region (azepane ring protons). The splitting patterns within the aliphatic region are key to mapping the ring's structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

-

The Diagnostic Insight: The most telling signal is the ketone carbonyl carbon, which appears far downfield (>200 ppm), a region where few other carbons resonate.[11] This provides corroborating evidence for the C=O group identified by IR.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃, ~400 MHz)

| Position Label | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | Carbon Type | Key HMBC Correlations (from Proton at this position) |

| Benzyl-CH₂ | ~3.65 | s | 2H | ~63.5 | CH₂ | C2, C7, Benzyl-C1', Benzyl-C2'/C6' |

| Benzyl-H2'/6' | ~7.35 | d | 2H | ~129.0 | CH | Benzyl-C4', Benzyl-CH₂ |

| Benzyl-H3'/5' | ~7.30 | t | 2H | ~128.5 | CH | Benzyl-C1' |

| Benzyl-H4' | ~7.25 | t | 1H | ~127.0 | CH | Benzyl-C2'/C6' |

| Benzyl-C1' | - | - | - | ~138.0 | C | - |

| H2 | ~2.80 | t | 2H | ~58.0 | CH₂ | C3 (Carbonyl) , C7, Benzyl-CH₂ |

| C3 | - | - | - | ~210.0 | C=O | - |

| H4 | ~2.50 | t | 2H | ~48.0 | CH₂ | C3 (Carbonyl) , C2, C5, C6 |

| H5 | ~1.85 | m | 2H | ~28.0 | CH₂ | C3, C4, C6, C7 |

| H6 | ~1.70 | m | 2H | ~26.0 | CH₂ | C4, C5, C7 |

| H7 | ~2.70 | t | 2H | ~55.0 | CH₂ | C2, C5, C6, Benzyl-CH₂ |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR provides the instructions for assembling them.[12][13]

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For this compound, it would show a single, continuous network of correlations from the protons at C4 -> C5 -> C6 -> C7, confirming the integrity of this part of the aliphatic chain. It would also show a correlation between the C2 and C7 protons (via the nitrogen) is not expected, breaking the chain and defining the heteroatom's position.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the definitive assignment of the carbon signals based on the more easily interpreted proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful structure elucidation experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[14]

The Definitive Correlations: The entire structure is locked into place by a few key HMBC correlations, as illustrated below.

Caption: Key HMBC correlations confirming the structure of this compound.

-

Benzyl Protons to C2 and C7: The singlet for the benzylic protons (~3.65 ppm) will show a correlation to the carbons at C2 (~58.0 ppm) and C7 (~55.0 ppm). This unequivocally proves that the benzyl group is attached to the nitrogen, which is in turn adjacent to C2 and C7.

-

H2 and H4 Protons to the Carbonyl Carbon (C3): Protons on the carbons alpha to the ketone (H2 at ~2.80 ppm and H4 at ~2.50 ppm) will both show a strong correlation to the downfield carbonyl carbon signal at ~210.0 ppm. This definitively places the ketone at the C3 position, between C2 and C4.

These HMBC correlations leave no ambiguity and serve as the final, definitive proof of the structure.

Conclusion: A Convergent and Self-Validating Workflow

The structural elucidation of this compound is a clear example of the power of a multi-technique spectroscopic approach. No single technique provides the complete picture, but together they form a logical and convergent proof.

Caption: Workflow demonstrating the convergence of analytical data.

This systematic process, beginning with the molecular formula and progressively adding layers of detail from IR, MS, and comprehensive NMR analysis, constitutes a robust and reliable protocol for the characterization of novel chemical entities and is a cornerstone of modern chemical research.

PART 4: Standard Operating Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Method: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a known calibration standard to ensure high mass accuracy (<5 ppm).

-

Analysis: Identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass.

Protocol 2: Infrared (IR) Spectroscopy

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

-

Analysis: Identify and label the wavenumbers of key absorption bands corresponding to the functional groups.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition - 1D Spectra:

-

¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire with proton decoupling, a 30-45° pulse angle, a relaxation delay of 2 seconds, and accumulate >1024 scans for adequate signal-to-noise.

-

-

Acquisition - 2D Spectra:

-

COSY: Use standard gradient-selected (gCOSY) parameters.

-

HSQC: Use a standard gradient-selected, sensitivity-enhanced (gHSQC) pulse sequence optimized for a ¹JCH of ~145 Hz.

-

HMBC: Use a standard gradient-selected (gHMBC) pulse sequence with the long-range coupling delay optimized for 8-10 Hz.

-

-

Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent signal or TMS. Analyze the 2D correlations to build the final structural assignment.

References

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

- Supporting Information Data. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

- OChem Tutor. (2021). Structure Determination from Spectra (2) (H NMR, C NMR, IR) [Ketones, Alkanes, Alcohols). [Link]

- ResearchGate. (n.d.).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

- ResearchGate. (n.d.). Positive mass spectra of compound 1–3. [Link]

- Urban, S., et al. (n.d.).

- Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. [Link]

- Royal Society of Chemistry. (n.d.).

- Save My Exams. (2025). Infrared Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

- Sorrells, C. (2023).

- ResearchGate. (n.d.). Spectral data of the newly synthesized compounds. [Link]

- Chemistry LibreTexts. (2023). Mass spectrometry 1. [Link]

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Royal Society of Chemistry. (n.d.). 1. Mass spectrometry. [Link]

- The Organic Chemistry Tutor. (2021). Mass Spectrometry. YouTube. [Link]

- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

- Semantic Scholar. (1960). The Mass Spectra of Cyclic Ketones. [Link]

- Huczyński, A., et al. (2025). Spectroscopic and structural studies of a new para -iodo- N -benzyl amide of salinomycin. [Link]

- ChemBridge. (2021). Infrared Spectra Interpretation for different Functional Groups. YouTube. [Link]

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]sepspec.

Sources

- 1. researchgate.net [researchgate.net]

- 2. savemyexams.com [savemyexams.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. bionmr.unl.edu [bionmr.unl.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. digibuo.uniovi.es [digibuo.uniovi.es]

- 13. bbhegdecollege.com [bbhegdecollege.com]

- 14. mdpi.com [mdpi.com]

Introduction: The Significance of the Azepane Scaffold

An In-Depth Technical Guide to 1-Benzylazepan-3-one

The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a critical structural motif in modern medicinal chemistry. Its inherent three-dimensional character and conformational flexibility allow for broad exploration of chemical space, a significant advantage in the design of novel therapeutic agents. Unlike the more common five- and six-membered rings, the azepane scaffold offers unique steric and electronic properties, enabling the fine-tuning of a compound's pharmacological profile. This guide provides a detailed technical overview of this compound, a key intermediate for accessing diverse libraries of azepane derivatives for drug discovery and development.

Section 1: Core Compound Profile

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is most commonly handled and available as its hydrochloride salt, which enhances its stability and shelf-life.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers and Physicochemical Properties:

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 66603-34-7 (hydrochloride salt) | [1] |

| Molecular Formula | C₁₃H₁₈ClNO (hydrochloride salt) | [1] |

| Molecular Weight | 239.75 g/mol (hydrochloride salt) | [1] |

| Purity | ≥95% (Typical commercial grade) | [1] |

Section 2: Synthesis and Mechanistic Insights

The construction of the seven-membered azepane ring is a non-trivial synthetic challenge. While numerous strategies exist, a highly effective and illustrative method for creating cyclic ketones like this compound is through an intramolecular cyclization followed by decarboxylation. The Dieckmann condensation is a cornerstone reaction for this purpose.[2][3][4]

Plausible Synthetic Pathway: Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[4] For the synthesis of this compound, a plausible linear precursor would be a substituted N-benzyl amino diester. The reaction proceeds via the formation of a five- or six-membered ring, which is energetically favorable.[5][6] Subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the target cyclic ketone.

Causality of the Method:

-

Driving Force: The reaction is driven forward by the formation of a highly stable enolate of the cyclic β-keto ester product. The deprotonation of the acidic α-hydrogen is essentially irreversible, shifting the equilibrium towards the cyclized product.[6]

-

Choice of Base: A strong, non-nucleophilic base is critical. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used. The choice of alkoxide should match the ester groups of the starting material to prevent transesterification, a potential side reaction.[2]

-

Ring Formation: The formation of 5- and 6-membered rings is favored due to low ring strain and favorable entropic factors, making this an ideal strategy for synthesizing cyclic structures from linear precursors.[4][5]

Figure 2: Generalized workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

-

Cyclization (Dieckmann Condensation): a. To a solution of the appropriate N-benzyl amino diester in an anhydrous solvent (e.g., toluene), add a strong base such as sodium ethoxide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). b. Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture and quench by carefully adding it to an acidic aqueous solution (e.g., dilute HCl). d. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.

-

Hydrolysis and Decarboxylation: a. Reflux the crude β-keto ester in an aqueous acidic solution (e.g., 6M HCl) for several hours. The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid occur in this step. b. Cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of ~8-9. c. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography to obtain pure this compound.

Section 3: Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on the known structure of N-benzyl cyclic ketones and serve as a benchmark for characterization.[7][8][9]

Figure 3: Logical workflow for the structural characterization of the target compound.

Summary of Expected Spectroscopic Data:

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ~7.2-7.4 ppm (m, 5H)δ ~3.6 ppm (s, 2H)δ ~2.5-3.0 ppm (m, 8H) | Aromatic protons of the benzyl group.Benzylic methylene (CH₂) protons.Aliphatic protons on the azepane ring. |

| ¹³C NMR | δ ~208-212 ppmδ ~138 ppmδ ~127-129 ppmδ ~40-60 ppm | Carbonyl carbon (C=O).Quaternary aromatic carbon of the benzyl group.Aromatic CH carbons.Aliphatic carbons of the benzyl and azepane moieties. |

| FT-IR | ~1715 cm⁻¹ (strong)~3030, 2930, 2850 cm⁻¹~1600, 1495, 1450 cm⁻¹ | Strong C=O (ketone) stretch.Aromatic and aliphatic C-H stretching.C=C stretching of the aromatic ring. |

| Mass Spec. | m/z = 203.13 (M⁺ for free base)m/z = 91.05 | Molecular ion peak for C₁₃H₁₇NO.Tropylium ion ([C₇H₇]⁺), characteristic fragment of a benzyl group. |

Section 4: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a versatile building block. The ketone functionality serves as a synthetic handle for a wide range of chemical transformations, allowing for the rapid generation of diverse compound libraries.

-

Scaffold for CNS Agents: The azepane core is present in several centrally acting agents. The lipophilic benzyl group and the polar ketone can be modified to tune properties like blood-brain barrier penetration and receptor affinity.

-

Derivatization: The ketone can be readily converted into other functional groups:

-

Reductive Amination: To introduce new substituents at the 3-position, creating chiral centers and exploring new interactions with biological targets.

-

Wittig Reaction: To form exocyclic double bonds for further functionalization.

-

Grignard/Organolithium Addition: To generate tertiary alcohols, adding complexity and new chiral centers.

-

-

De-benzylation: The N-benzyl group serves as a common protecting group for the nitrogen atom. Its removal via catalytic hydrogenation reveals a secondary amine, which can then be functionalized with a variety of substituents to build a library of N-substituted azepanes.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While specific data for this compound is limited, general precautions for similar N-benzyl ketones should be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Dieckmann Condensation. (n.d.). In Grokipedia. Retrieved January 7, 2026.

- Intramolecular Claisen Condensations: The Dieckmann Cycliz

- Dieckmann Condens

- Dieckmann Condensation. (n.d.). In Wikipedia. Retrieved January 7, 2026.

- Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps.

- Kavitha, E., et al. (2012). Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 98, 287-297.

- Brelot, L., et al. (2017). Synthesis and characterization of new Na+ complexes of N-benzyl cyclic peptoids and their role in the ring opening polymerization of l-lactide. Polymer Chemistry, 8(30), 4438-4449.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2023).

- Huczyński, A., et al. (2025). Spectroscopic and structural studies of a new para-iodo-N-benzyl amide of salinomycin. Journal of Molecular Structure, 1301, 137286.

- Zisi, M., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Molecules, 29(24), 5678.

- Efficient Synthesis of 1-Benzyloxyphenyl-3-phenylacetones. (2025).

- Method for producing 1,2-benzisothiazol-3-ones. (1996).

- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2022). Molecules, 27(15), 4987.

- Method for synthesizing 1,2-benzisothiazolin-3-one. (2013).

- Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. (2025).

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis and characterization of new Na+ complexes of N-benzyl cyclic peptoids and their role in the ring opening polymerization of l-lactide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Benzylazepan-3-one: Properties, Synthesis, and Applications in CNS Drug Discovery

Executive Summary

1-Benzylazepan-3-one is a pivotal heterocyclic building block, increasingly recognized for its utility in the synthesis of complex molecular architectures targeting the central nervous system (CNS). This guide provides an in-depth technical overview of its physicochemical properties, a detailed, mechanistically justified synthetic protocol, and a robust workflow for its analytical characterization. We will explore the strategic importance of the azepane scaffold in medicinal chemistry and highlight the role of this compound as a key intermediate in the development of novel therapeutics for neurological and psychiatric disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their research and development pipelines.

Physicochemical Properties and Structure

This compound is a cyclic ketone featuring a seven-membered azepane ring, N-substituted with a benzyl group. The benzyl group serves as a common protecting group for the secondary amine, which can be readily removed during later synthetic stages, typically via catalytic hydrogenation. This protection strategy allows for selective reactions at other positions of the molecule.

The core molecular and physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO | Internal Calculation |

| Molecular Weight | 203.28 g/mol | N/A |

| CAS Number | 146407-32-1 | N/A |

| Appearance | Typically an oil or low-melting solid | N/A |

| Boiling Point | 312.6°C at 760 mmHg | N/A |

| Storage Conditions | 2-8°C, under inert, dry atmosphere | N/A |

Chemical Structure:

Figure 1: Chemical Structure of this compound

Core Concepts: The Azepane Scaffold in Medicinal Chemistry

Seven-membered N-heterocyclic scaffolds, such as azepane, are of significant interest in medicinal chemistry.[1][2] Their non-planar, flexible conformation allows them to present substituents in a distinct three-dimensional space, enabling unique binding interactions with complex biological targets like G-protein coupled receptors (GPCRs) and enzymes within the CNS.

The incorporation of the azepane motif is a validated strategy in the design of therapeutic agents.[3] Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[3] More than 20 FDA-approved drugs contain the azepane core, underscoring its therapeutic relevance.[3] Therefore, intermediates like this compound, which provide a direct entry into this chemical space, are invaluable tools for drug discovery programs.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes are possible, a common and logical approach involves the construction of a linear precursor followed by an intramolecular cyclization. Below is a representative, field-proven protocol.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol

Objective: To synthesize this compound via a four-step sequence involving N-alkylation, Michael addition, Dieckmann cyclization, and decarboxylation.

Step 1: Synthesis of Ethyl 4-(benzylamino)butanoate (Intermediate 1)

-

To a stirred solution of benzylamine (1.0 eq) in acetonitrile (ACN), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and maintain for 12-16 hours, monitoring by TLC or LC-MS.

-

Causality: The use of a polar aprotic solvent (ACN) and an inorganic base (K₂CO₃) facilitates the Sₙ2 reaction while minimizing side reactions. Heating accelerates the rate of this typically slow alkylation.

-

-

After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude oil by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Diethyl 4,4'-(benzylazanediyl)dibutanoate (Intermediate 2)

-

Dissolve Intermediate 1 (1.0 eq) in ethanol.

-

Add ethyl acrylate (1.2 eq) and stir the mixture at reflux for 24 hours.

-

Causality: This is a classic Michael addition reaction where the secondary amine of Intermediate 1 acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier.

-

-

Cool the reaction and remove the solvent in vacuo to yield the crude diester (Intermediate 2), which is often used in the next step without further purification.

Step 3 & 4: Dieckmann Cyclization and Decarboxylation

-

Prepare a solution of sodium ethoxide (NaOEt, 1.5 eq) in anhydrous toluene.

-

Add a solution of Intermediate 2 (1.0 eq) in anhydrous toluene dropwise to the NaOEt solution at 110°C (reflux).

-

Causality: The Dieckmann cyclization is an intramolecular Claisen condensation. A strong, non-nucleophilic base like NaOEt is required to deprotonate the α-carbon, initiating the cyclization. Anhydrous conditions are critical to prevent quenching of the base and hydrolysis of the esters.

-

-

After the cyclization is complete (monitor by TLC), cool the reaction mixture.

-

Carefully add aqueous hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 4-6 hours.

-

Causality: The acidic workup serves two purposes: it neutralizes the reaction and, with heating, hydrolyzes the resulting β-keto ester intermediate and promotes subsequent decarboxylation to yield the final ketone product.

-

-

Cool the mixture, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by vacuum distillation or column chromatography to obtain this compound.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is a critical, self-validating step. A multi-technique approach is required.[4][5][6]

Analytical Workflow Diagram

Caption: Quality control workflow for this compound.

Key Characterization Data

-

¹H NMR: Expect to see characteristic peaks for the benzyl group (aromatic protons ~7.2-7.4 ppm; benzylic CH₂ singlet ~3.6 ppm) and a series of multiplets in the aliphatic region (1.5-3.0 ppm) corresponding to the protons on the azepane ring.

-

¹³C NMR: The spectrum should show a carbonyl carbon (C=O) signal downfield (~208-212 ppm), aromatic carbons (~127-138 ppm), a benzylic carbon (~60 ppm), and several aliphatic carbons corresponding to the azepane ring.

-

Mass Spectrometry (MS): In ESI+ mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 204.29.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1700-1725 cm⁻¹ is indicative of the ketone (C=O) stretch.

Applications in Central Nervous System (CNS) Drug Discovery

This compound is not an active pharmaceutical ingredient itself, but rather a high-value starting material. Its ketone functionality is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex pharmacophores.

Primary Application: The principal use of this compound is as a precursor for substances that act on the CNS. This includes potential therapeutics for:

-

Psychiatric Disorders: The azepane scaffold can be elaborated to target receptors involved in mood regulation.

-

Chronic Pain: It serves as a starting point for synthesizing novel opioid receptor modulators or other analgesics.

Logical Role as a Synthetic Building Block

Caption: Role of this compound in a drug discovery pipeline.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, data from analogous compounds like its 4-one isomer hydrochloride suggest the following precautions.[7]

| Hazard Class | Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation.[7] P280: Wear protective gloves/protective clothing.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] |

| Eye Irritation | H319: Causes serious eye irritation.[7] P280: Wear eye protection/face protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Respiratory Irritation | H335: May cause respiratory irritation.[7] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P271: Use only outdoors or in a well-ventilated area.[7] |

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C recommended).

-

Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations.[7]

References

- Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

- Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2023).

- Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 465–494. [Link]

- ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives.

- Cilibrizzi, A., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(1), 123. [Link]

- Tiji, S. E., et al. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Journal of Biochemical and Molecular Toxicology, 39(9), e70510. [Link]

- ResearchGate. (2010). Efficient Synthesis of 1-Benzyloxyphenyl-3-phenylacetones.

- Kumar, V., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Biomedicines, 11(2), 588. [Link]

- Wolański, M., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(14), 5345. [Link]

- Al-Hiari, Y. M. (2015). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. International Journal of Pharmaceutical Sciences and Research, 6(8), 3350. [Link]

- Google Patents. (2016). Preparation method for 1-benzyl-3-piperidone hydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]

- 5. New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

An In-Depth Technical Guide to 1-Benzylazepan-3-one: A Key Intermediate in CNS Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Benzylazepan-3-one, a pivotal heterocyclic ketone in the landscape of medicinal chemistry and drug development. The azepane scaffold is a recurring motif in a multitude of biologically active compounds, and the targeted placement of a benzyl group and a carbonyl function at the 1- and 3-positions, respectively, endows this molecule with significant potential as a versatile intermediate for the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). This document will delve into the fundamental chemical and physical properties of this compound, outline a key synthetic pathway, and explore its applications in the synthesis of pharmacologically relevant molecules.

Introduction: The Significance of the Azepane Scaffold

The seven-membered nitrogen-containing heterocyclic ring system, known as azepane, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for optimal binding to a diverse range of biological targets. Azepane-based compounds have demonstrated a wide array of pharmacological activities, and numerous derivatives have been successfully developed into FDA-approved drugs for various diseases.[1] The ability to functionalize the azepane ring at multiple positions is crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a prime example of a strategically designed building block, offering reactive sites for further molecular elaboration.

Core Molecular Attributes of this compound

This compound is a substituted cyclic ketone. The presence of the N-benzyl group provides steric bulk and lipophilicity, which can influence its reactivity and solubility. The ketone at the 3-position is a key functional handle for a variety of chemical transformations, including nucleophilic additions, reductions, and condensations.

Chemical Structure and Formula

The molecular structure of this compound consists of a seven-membered azepane ring with a benzyl group attached to the nitrogen atom and a carbonyl group at the third carbon atom of the ring.

Chemical Formula: C₁₃H₁₇NO

Molecular Weight: 203.28 g/mol

CAS Number: 146407-32-1

Synonyms: 1-(phenylmethyl)azepan-3-one, N-Benzyl-3-azepanone

Diagram of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 312.6 °C at 760 mmHg | [3] |

| Storage | 2-8°C, under a dry seal | [3] |

| Solubility | Moderately soluble in organic solvents | [2] |

Synthesis of this compound

While various synthetic routes to substituted azepanes exist, a common strategy for the preparation of N-substituted azepan-3-ones involves a multi-step sequence starting from readily available precursors. A plausible and illustrative synthetic approach is the Dieckmann condensation of a suitably substituted diester, followed by hydrolysis, decarboxylation, and N-benzylation.

Illustrative Synthetic Pathway

The synthesis of N-substituted piperidone hydrochlorides, which are structurally related six-membered ring analogues, has been detailed in patent literature.[4] A similar strategy can be adapted for the synthesis of the seven-membered azepane ring system. The key steps would involve:

-

Formation of a Diester Precursor: Reaction of a suitable amino acid derivative with a halo-ester to construct the carbon backbone.

-

Intramolecular Cyclization (Dieckmann Condensation): Treatment of the diester with a strong base to induce ring closure and formation of a β-keto ester.

-

Hydrolysis and Decarboxylation: Acidic or basic hydrolysis of the β-keto ester followed by decarboxylation to yield the azepan-3-one ring.

-

N-Benzylation: Introduction of the benzyl group onto the nitrogen atom of the azepane ring.

Logical Flow of the Synthetic Strategy:

Caption: A generalized workflow for the synthesis of this compound.

Rationale for Experimental Choices

The choice of the Dieckmann condensation is predicated on its reliability for the formation of 5- and 6-membered rings, and with appropriate high-dilution techniques, it can be effectively applied to the synthesis of 7-membered rings to minimize intermolecular side reactions. The subsequent hydrolysis and decarboxylation are standard and high-yielding transformations for β-keto esters. N-benzylation is a common protecting group strategy for amines and can be readily achieved under various conditions, providing a stable yet potentially removable group if further functionalization at the nitrogen is desired.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The azepane core is a key feature in many CNS-active agents.

Precursor for CNS-Active Agents

Derivatives of this compound are explored as potential treatments for psychiatric disorders and chronic pain. The ketone functionality allows for the introduction of various substituents that can modulate the pharmacological profile of the resulting compounds. For instance, reductive amination of the ketone can lead to a diverse library of 3-aminoazepane derivatives, which are common pharmacophores in CNS drug candidates.

Structural Analogue in Lead Optimization

In drug development, the exploration of different ring sizes is a common strategy for lead optimization. This compound provides a valuable platform for synthesizing azepane-based analogues of known piperidine or pyrrolidine-containing drugs. This allows researchers to investigate the impact of ring expansion on binding affinity, selectivity, and pharmacokinetic properties. Recent studies have highlighted the importance of synthesizing complex azepanes to explore new areas of chemical space that are underexplored compared to their five- and six-membered counterparts.[5][6]

Conclusion

This compound is a strategically important building block in the synthesis of novel compounds for drug discovery, particularly in the area of central nervous system disorders. Its well-defined structure, coupled with the reactivity of the ketone functional group, provides a robust platform for the generation of diverse chemical libraries. The continued exploration of synthetic routes to and the chemical transformations of this compound will undoubtedly contribute to the development of the next generation of therapeutics.

References

- Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

- MySkinRecipes. (n.d.). This compound.

- Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- Google Patents. (n.d.). The preparation method of 1- benzyl -3- piperidone hydrochlorides.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. WO2022091014A1 - Industrial method of producing benzisothiazolinone - Google Patents [patents.google.com]

- 3. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

- 4. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]

- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

An In-depth Technical Guide to 1-Benzylazepan-3-one: Synthesis, Characterization, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 1-benzylazepan-3-one, a heterocyclic ketone with significant potential as a building block in the synthesis of novel therapeutic agents. This document delves into the core chemical principles governing its synthesis, detailed protocols for its preparation and characterization, and explores its applications in the field of drug development.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a benzyl group on the nitrogen atom and a ketone at the 3-position endows this compound with a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of a diverse range of molecules targeting the central nervous system and other therapeutic areas.[1] This guide will elucidate a robust synthetic strategy for its preparation, detail its analytical characterization, and discuss its potential as a precursor to innovative pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic and medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₃H₁₇NO | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| CAS Number | 146407-32-1 | [1] |

| Boiling Point | 312.6°C at 760 mmHg | [1] |

| Storage | 2-8°C, under dry conditions | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence culminating in a Dieckmann condensation, a powerful intramolecular reaction for the formation of cyclic β-keto esters.[2][3] The subsequent hydrolysis and decarboxylation of the resulting intermediate yields the target ketone.

Synthetic Workflow

The overall synthetic strategy is depicted below:

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate

This step involves a Michael addition of N-benzyl-β-alanine ethyl ester to ethyl acrylate. The secondary amine nitrogen acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene.

-

Materials: N-benzyl-β-alanine ethyl ester (1.0 eq), ethyl acrylate (1.1 eq), ethanol.

-

Procedure:

-

Dissolve N-benzyl-β-alanine ethyl ester in absolute ethanol in a round-bottom flask.

-

Add ethyl acrylate dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-3-oxoazepane-4-carboxylate

The intramolecular cyclization of the diester is the key ring-forming step. A strong base, such as sodium ethoxide, is used to generate an enolate which then attacks the second ester carbonyl group.[2][3]

-

Materials: Diethyl N-benzyl-3,3'-iminodipropionate (1.0 eq), sodium ethoxide (1.1 eq), anhydrous toluene.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a suspension of sodium ethoxide in anhydrous toluene.

-

Heat the suspension to reflux.

-

Slowly add a solution of diethyl N-benzyl-3,3'-iminodipropionate in anhydrous toluene to the refluxing suspension.

-

Continue refluxing for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath and carefully quench with a dilute acid (e.g., 1 M HCl) until the solution is neutral.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

-

Step 3: Hydrolysis and Decarboxylation to this compound

The final step involves the acidic hydrolysis of the ester group followed by decarboxylation of the resulting β-keto acid to afford the target ketone.

-

Materials: Ethyl 1-benzyl-3-oxoazepane-4-carboxylate, 10% aqueous hydrochloric acid.

-

Procedure:

-

To the crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate, add a 10% aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours until the evolution of CO₂ ceases.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Reaction Mechanism: The Dieckmann Condensation

The Dieckmann condensation proceeds through a series of well-established steps involving enolate formation and intramolecular nucleophilic acyl substitution.

Sources

An In-depth Technical Guide to 1-Benzylazepan-3-one: Synthesis, Properties, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Benzylazepan-3-one, a key heterocyclic ketone with significant applications in medicinal chemistry and pharmaceutical development. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its role as a versatile intermediate in the creation of novel therapeutic agents.

Chemical Identity and Synonyms

This compound is a seven-membered heterocyclic compound featuring an azepane ring N-substituted with a benzyl group and a ketone functional group at the 3-position. Its systematic IUPAC name is this compound.

Common synonyms and identifiers for this compound include:

-

1-Benzyl-3-azepanone

-

3H-Azepin-3-one, hexahydro-1-(phenylmethyl)-

-

N-Benzyl-3-azepanone

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 146407-32-1 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Physical Form | Typically a liquid |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 312.6 °C at 760 mmHg | MySkinRecipes |

| Appearance | Colorless to pale yellow liquid | CymitQuimica |

| Solubility | Moderately soluble in organic solvents | CymitQuimica |

| Storage | 2-8°C, under a dry seal | MySkinRecipes |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a multi-step process culminating in an intramolecular Dieckmann condensation. This approach offers a robust and scalable route to this important heterocyclic ketone. The overall synthetic strategy involves the initial preparation of a key diester precursor, followed by its cyclization.

Synthesis of the Diester Precursor: N-benzyl-N-(3-carboethoxypropyl)glycine ethyl ester

The synthesis of the diester precursor is a critical first step. This is typically achieved through the N-alkylation of N-benzylglycine ethyl ester.

Diagram 1: Synthesis of the Diester Precursor

Caption: Synthetic route to the diester precursor.

Experimental Protocol: Synthesis of N-benzylglycine ethyl ester [1][2]

-

To a solution of benzylamine in a suitable organic solvent (e.g., dichloromethane), add a base such as triethylamine.

-

Slowly add ethyl chloroacetate to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water, and the organic layer is dried and concentrated to yield N-benzylglycine ethyl ester.

Experimental Protocol: Synthesis of N-benzyl-N-(3-carboethoxypropyl)glycine ethyl ester

-

Dissolve N-benzylglycine ethyl ester in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, for instance, potassium carbonate, to the solution.

-

Add ethyl 4-bromobutanoate dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, and purify it using column chromatography to obtain the pure diester precursor.

Dieckmann Condensation for Azepane Ring Formation

The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, which is a cornerstone reaction in the synthesis of cyclic ketones.[3][4] In this case, the seven-membered azepane ring is formed.

Diagram 2: Dieckmann Condensation and Subsequent Hydrolysis/Decarboxylation

Caption: Formation of the azepane ring via Dieckmann condensation.

Experimental Protocol: Synthesis of this compound

-

To a solution of the diester precursor in an anhydrous solvent (e.g., toluene or THF), add a strong base such as sodium hydride or sodium ethoxide under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the cyclization by TLC.

-

After the reaction is complete, quench the reaction carefully with a weak acid.

-

The resulting β-keto ester is then subjected to hydrolysis (either acidic or basic) followed by decarboxylation upon heating to yield this compound.

-

The final product is purified by vacuum distillation or column chromatography.

Analytical Characterization

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Benzylic methylene protons (singlet, ~3.6 ppm).- Methylene protons of the azepane ring (multiplets, ~1.5-3.0 ppm). |

| ¹³C NMR | - Carbonyl carbon (~208-212 ppm).- Aromatic carbons (~127-138 ppm).- Benzylic methylene carbon (~58-62 ppm).- Aliphatic carbons of the azepane ring (~25-55 ppm). |

| IR | - Strong C=O stretch of the ketone (~1710-1720 cm⁻¹).- C-H stretches of the aromatic and aliphatic groups.- C-N stretch. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 203.- Characteristic fragmentation pattern including loss of the benzyl group (m/z = 91) and other fragments of the azepane ring. |

Applications in Drug Development and Medicinal Chemistry

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. This compound serves as a valuable building block for the synthesis of a variety of azepane derivatives with potential therapeutic applications.

The conformational flexibility of the seven-membered azepane ring allows for the exploration of diverse chemical space and interaction with various biological targets. Derivatives of this compound are of interest in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: The azepane moiety is present in compounds targeting CNS receptors. Modifications of this compound could lead to novel ligands for opioid, dopamine, or serotonin receptors, with potential applications in treating pain, depression, and other neurological disorders.[5][6]

-

Neurodegenerative Diseases: The development of small molecules that can modulate pathways involved in neurodegeneration is an active area of research. The structural features of azepane derivatives make them interesting candidates for the design of inhibitors of enzymes implicated in diseases such as Alzheimer's and Parkinson's.[7]

-

Oncology: The versatility of the azepane scaffold allows for its incorporation into molecules designed to inhibit cancer-related targets.

The ketone functionality of this compound provides a reactive handle for a wide range of chemical transformations, including reductive amination, aldol condensation, and Grignard reactions, further expanding the diversity of accessible derivatives for pharmacological screening.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its synthesis, primarily through the Dieckmann condensation, provides a reliable route to this valuable azepane derivative. The ability to further functionalize the ketone group and the azepane ring opens up a vast chemical space for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- MySkinRecipes. (n.d.). This compound.

- Neumeyer, J. L., Zhang, B., Zhang, T., Sromek, A. W., Knapp, B. I., Cohen, D. J., & Bidlack, J. M. (2012). Synthesis, Binding Affinity, and Functional in Vitro Activity of 3-benzylaminomorphinan and 3-benzylaminomorphine Ligands at Opioid Receptors. Journal of Medicinal Chemistry, 55(8), 3878–3890. [Link]

- Benek, O., Hroch, L., Aitken, L., Gunn-Moore, F., Vinklarova, L., Kuca, K., Perez, D. I., Perez, C., Martinez, A., & Fisar, Z. (2017). 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders. Bioorganic & Medicinal Chemistry, 25(1), 167-174. [Link]

- Wikipedia. (2023, December 1). Dieckmann condensation.

- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.

- Schmalz, H.-G. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. Pharmaceuticals, 16(5), 723. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. Solving a Mystery May Lead to Neurodegenerative Disease Treatments [hhmi.org]

- 4. Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, binding affinity, and functional in vitro activity of 3-benzylaminomorphinan and 3-benzylaminomorphine ligands at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Bioactive Azepane and Benzyl-Substituted Heterocyclic Derivatives: An In-depth Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of Azepane and Benzyl-Substituted Heterocyclic Derivatives.

This guide provides a deep dive into the synthesis, biological evaluation, and mechanistic understanding of a promising class of compounds: azepane and benzyl-substituted heterocyclic derivatives. As the quest for novel therapeutic agents continues, these scaffolds have emerged as versatile platforms for the development of new drugs targeting a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders. This document serves as a detailed resource, offering insights into the rationale behind experimental design and providing actionable protocols for researchers in the field.

Introduction: The Therapeutic Potential of Modified Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to interact with a wide array of biological targets. The incorporation of an azepane ring, a seven-membered nitrogen-containing heterocycle, or the strategic placement of a benzyl group on various heterocyclic cores can significantly modulate the pharmacological properties of a molecule. These modifications can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and unlock novel biological activities. This guide will explore the anticancer, antimicrobial, and neuroprotective activities of these fascinating molecules, providing a comprehensive overview for drug discovery and development professionals.

Synthetic Strategies: Building the Molecular Architecture